Trk-IN-14
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Overview
Description
Trk-IN-14 is a potent inhibitor of tropomyosin receptor kinases (TRK), which are critical in controlling cell growth and differentiation. This compound has shown potential in the research of TRK-related diseases, making it a valuable tool in scientific studies .
Preparation Methods
The synthesis of Trk-IN-14 involves several steps, typically starting with the preparation of key intermediates. The reaction conditions often include the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to produce this compound efficiently .
Chemical Reactions Analysis
Trk-IN-14 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Trk-IN-14 has a wide range of scientific research applications. In chemistry, it is used to study the inhibition of TRK and its effects on cellular processes. In biology, it helps in understanding the role of TRK in cell growth and differentiation. In medicine, this compound is being explored for its potential in treating TRK-related diseases, including certain types of cancer. Additionally, it has industrial applications in the development of new therapeutic agents .
Mechanism of Action
Trk-IN-14 functions as an ATP competitor, inhibiting the activity of TRK by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling proteins, thereby blocking the signaling pathways that promote cell proliferation and survival. The primary molecular targets of this compound are the TRKA, TRKB, and TRKC receptors .
Comparison with Similar Compounds
Trk-IN-14 is unique compared to other TRK inhibitors due to its high potency and selectivity. Similar compounds include larotrectinib and entrectinib, which are also TRK inhibitors but differ in their chemical structure and specific applications. This compound’s unique properties make it a valuable tool for research and potential therapeutic use .
Properties
Molecular Formula |
C24H21F2N5O |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-6-[(2R)-2-(3-fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazine-3-carboxamide |
InChI |
InChI=1S/C24H21F2N5O/c25-18-8-6-16(7-9-18)14-28-24(32)21-15-27-22-10-11-23(29-31(21)22)30-12-2-5-20(30)17-3-1-4-19(26)13-17/h1,3-4,6-11,13,15,20H,2,5,12,14H2,(H,28,32)/t20-/m1/s1 |
InChI Key |
DNLSHEANAZGDSN-HXUWFJFHSA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Canonical SMILES |
C1CC(N(C1)C2=NN3C(=NC=C3C(=O)NCC4=CC=C(C=C4)F)C=C2)C5=CC(=CC=C5)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.